![molecular formula C13H9IN2 B15203835 7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
7-Iodo-2-phenyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-2-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of an iodine atom at the 7th position and a phenyl group at the 2nd position makes this compound unique and potentially useful in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2-phenyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivative, followed by iodination. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodo-2-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
7-Iodo-2-phenyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 7-Iodo-2-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The presence of the iodine atom may enhance its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the iodine atom, which may result in different biological activities.
7-Bromo-2-phenyl-1H-benzo[d]imidazole: Similar structure but with a bromine atom instead of iodine.
7-Chloro-2-phenyl-1H-benzo[d]imidazole: Contains a chlorine atom, which may affect its reactivity and biological properties.
Uniqueness
The presence of the iodine atom in 7-Iodo-2-phenyl-1H-benzo[d]imidazole makes it unique compared to its analogs. Iodine’s larger atomic size and higher electronegativity can influence the compound’s chemical reactivity and biological interactions, potentially leading to distinct properties and applications.
Eigenschaften
Molekularformel |
C13H9IN2 |
|---|---|
Molekulargewicht |
320.13 g/mol |
IUPAC-Name |
4-iodo-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9IN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |
InChI-Schlüssel |
AGJKLHAXTSOWHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


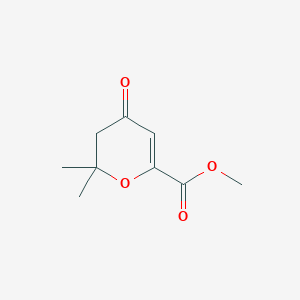
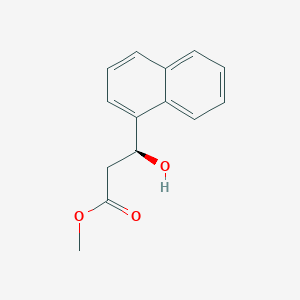
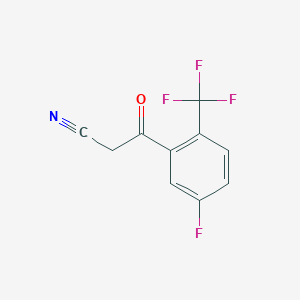
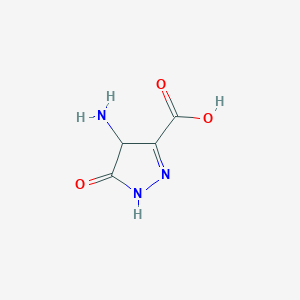
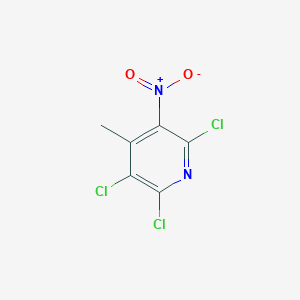
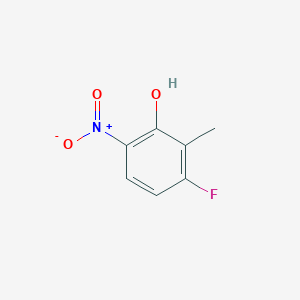
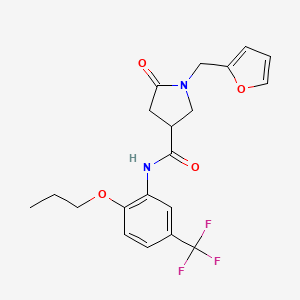
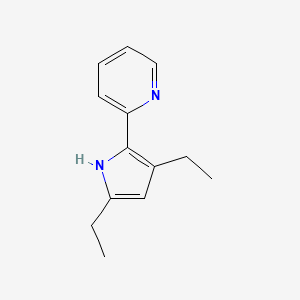

![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
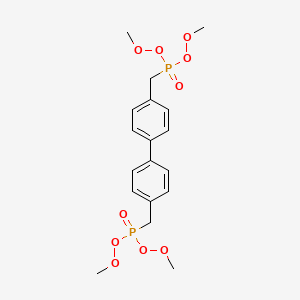
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
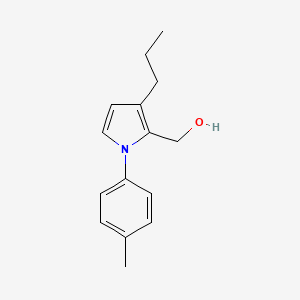
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
